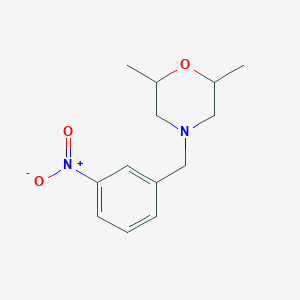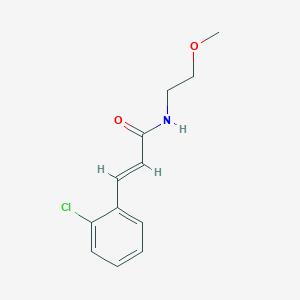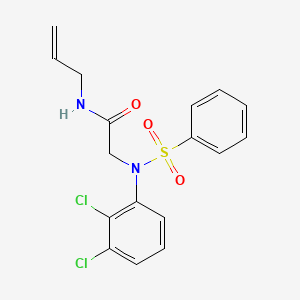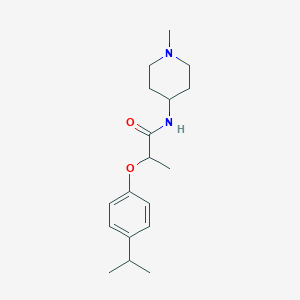
2,6-dimethyl-4-(3-nitrobenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-(3-nitrobenzyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMNB-morpholine and is synthesized using specific methods. The purpose of
作用机制
DMNB-morpholine works by binding to specific molecules, such as enzymes, and undergoing a chemical reaction that produces a fluorescent signal. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. DMNB-morpholine acts as a donor molecule, and the acceptor molecule is usually a fluorophore that emits a detectable signal.
Biochemical and Physiological Effects
DMNB-morpholine has been shown to have minimal effects on the biochemical and physiological processes of cells and tissues. It does not interfere with the activity of enzymes or other molecules, and it does not induce any toxic effects. This makes it an ideal tool for studying the behavior of biological systems without altering their natural state.
实验室实验的优点和局限性
DMNB-morpholine has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of molecules in biological systems. It is also easy to use and can be applied to a wide range of samples, including live cells and tissues. However, the limitations of DMNB-morpholine include its cost and the need for specialized equipment to detect the fluorescent signal.
未来方向
For DMNB-morpholine include the development of new probes and its use in drug discovery and diagnostic tools.
合成方法
DMNB-morpholine is synthesized using a multi-step process that involves the reaction of morpholine with 3-nitrobenzyl chloride, followed by the reaction of the resulting intermediate with 2,6-dimethylphenol. The final product is then purified using various techniques such as column chromatography and recrystallization. This synthesis method has been optimized to yield high purity and high yield of DMNB-morpholine.
科学研究应用
DMNB-morpholine has been extensively studied for its potential applications in scientific research. This compound is a fluorescent probe that can be used to detect and quantify the presence of certain molecules in biological systems. It has been used in various studies to monitor the activity of enzymes, such as proteases and phosphatases, and to visualize the distribution of specific molecules in cells and tissues.
属性
IUPAC Name |
2,6-dimethyl-4-[(3-nitrophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-4-3-5-13(6-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWUKWDEMRFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)

![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)

![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)
![2-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5228328.png)

![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
